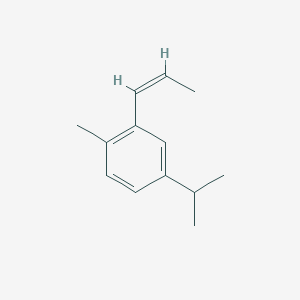

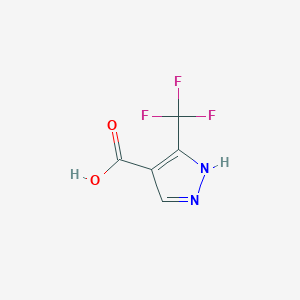

3-Methylthiazolidine-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves innovative techniques utilizing readily available starting materials. For instance, 1,2,4-dithiazolidine-3,5-diones have been efficiently synthesized from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting the potential for high-yield preparation of complex heterocycles (Barany et al., 2005). Another method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide (Wen-Zhen Zhang et al., 2015), demonstrating the diversity of approaches available for the synthesis of these compounds.

Molecular Structure Analysis

Structural analysis of these compounds is crucial for understanding their chemical behavior. X-ray crystallographic analysis of derivatives has been carried out for structural comparison, providing insights into their conformation and reactivity (M. Wood et al., 2003). Such studies lay the groundwork for the molecular structure analysis of 3-Methylthiazolidine-2,4-dione by analogy.

Chemical Reactions and Properties

The chemical reactions and properties of similar heterocycles include a range of functionalities and reactivities. For example, the synthesis process itself reveals potential applications as amino protecting groups or sulfurization reagents, underscoring the versatility of these compounds (Barany et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The crystalline form and conformation play a significant role in their behavior and interactions, which is critical for applications in materials science and pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key areas of interest. Studies have demonstrated the ability to undergo transformations and participate in complex reactions, offering pathways for the synthesis of diverse derivatives and bioactive molecules.

- Efficient synthesis and applications of dithiazolidine derivatives as amino protecting groups and sulfurization reagents (Barany et al., 2005).

- Synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, showcasing innovative carbon capture strategies in synthetic chemistry (Wen-Zhen Zhang et al., 2015).

- Structural studies on dithiazolidine derivatives, providing insights into their molecular architecture (M. Wood et al., 2003).

Applications De Recherche Scientifique

1. Antimicrobial, Antioxidant, and Hypoglycemic Agent

- Summary of Application : TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

2. Lipoxygenase Inhibition Activity

- Summary of Application : Thiazolidinedione derivatives were synthesized and tested for the inhibition of lipid peroxidation as well as for the inhibition of soy lipoxygenase enzyme activity .

- Methods of Application : Deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed .

- Results or Outcomes : The synthesized compounds showed lipoxygenase inhibition in the range from 7.7% to 76.3% . The highest inhibition was achieved with the compound 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), while the lowest inhibition was achieved with the compound 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) .

3. Antitumor Agent

- Summary of Application : Thiazolidinedione derivatives have been found to possess antitumor activity .

4. Anti-inflammatory and Anti-arthritic Agent

- Summary of Application : Thiazolidinedione derivatives have been found to possess anti-inflammatory and anti-arthritic activities .

5. Antihyperglycemic Agent

- Summary of Application : Thiazolidinedione derivatives have been found to possess antihyperglycemic activity .

6. Antimicrobial Agent

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

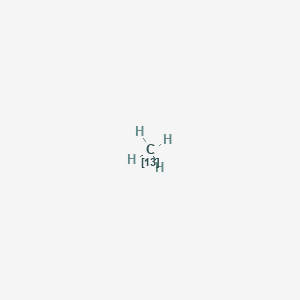

3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWNNMYODLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361613 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiazolidine-2,4-dione | |

CAS RN |

16312-21-3 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.